molecular formula C20H26N4OS B2674144 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2108362-85-0

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2674144
CAS No.: 2108362-85-0
M. Wt: 370.52
InChI Key: LJXKPPCSKYTGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone is a structurally complex molecule featuring three key motifs:

  • 2H-1,2,3-triazol-2-yl group: A heterocyclic ring known for its metabolic stability and participation in hydrogen bonding.
  • 4-(isopropylthio)phenyl ethanone: A ketone-substituted aromatic system with a lipophilic isopropylthio group, likely influencing solubility and membrane permeability.

The stereochemistry (1R,5S) further underscores the importance of conformational precision in its interactions .

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-14(2)26-19-7-3-15(4-8-19)11-20(25)23-16-5-6-17(23)13-18(12-16)24-21-9-10-22-24/h3-4,7-10,14,16-18H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXKPPCSKYTGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction or other cyclization methods to form the 8-azabicyclo[3.2.1]octane core.

    Attachment of the Phenyl Group: The phenyl group with the isopropylthio substituent can be introduced via a Friedel-Crafts acylation reaction, where the phenyl ring is acylated with the ethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Diels-Alder reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Triazole Ring Formation via Click Chemistry

The 1,2,3-triazol-2-yl group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

  • Alkyne precursor : The bicyclo core is modified with a terminal alkyne.

  • Azide component : Reacted with sodium azide or aryl azides.

Reaction Optimization :

ParameterOptimal ValueImpact on YieldSource
CatalystCuSO₄·5H₂O + sodium ascorbate87–90%
SolventDMSO/H₂O (1:1)Maximizes rate
TemperatureRT, 6–8 hBalances speed

Ethanone Group Installation

The ketone functionality is introduced via Friedel-Crafts acylation or direct acylation of the bicyclo nitrogen :

  • Acylating agents : Acetyl chloride or bromoacetophenone derivatives.

  • Steric considerations : The bicyclo system’s rigidity may necessitate mild conditions to avoid side reactions.

Characterization Data :

  • ¹H NMR : δ 2.51 ppm (s, 3H, COCH₃) .

  • IR : 1670–1695 cm⁻¹ (C=O stretch) .

Stability and Reactivity

  • Triazole stability : Resists hydrolysis under acidic/basic conditions .

  • Thioether sensitivity : Prone to oxidation (requires storage under N₂).

  • Ketone reactivity : Participates in nucleophilic additions (e.g., Grignard reagents) .

Key Challenges and Solutions

ChallengeSolutionSource
Stereochemical controlChiral auxiliaries or asymmetric catalysis
Low acylation efficiencyUse of activating agents (e.g., DCC/DMAP)
Thioether oxidationAdd antioxidants (e.g., BHT) during synthesis

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may enhance its efficacy against various bacterial and fungal strains. Studies have shown that triazole derivatives can act as inhibitors of fungal enzymes, making them valuable in treating fungal infections.

Anticancer Potential

The compound's structural features may also contribute to anticancer activity. Triazoles are known for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that derivatives of this compound could be explored for their potential to combat specific cancer types through mechanisms such as cell cycle arrest and apoptosis induction.

Neurological Applications

The bicyclic structure of the compound suggests possible applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and potential to modulate neurotransmitter systems, making them candidates for treating conditions such as Alzheimer's disease and other cognitive impairments.

Case Study 1: Triazole Derivatives as Antimicrobial Agents

A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives, including those similar to the target compound, for their antimicrobial efficacy. The results demonstrated that modifications to the triazole ring significantly influenced antimicrobial activity, suggesting that further optimization of the target compound could enhance its effectiveness against resistant strains .

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of triazole-containing compounds were synthesized and tested for their anticancer properties against different cancer cell lines. The study found that certain modifications led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells . This highlights the potential for the target compound in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone is not fully understood but may involve:

    Molecular Targets: Interaction with enzymes or receptors that recognize the triazole ring or the bicyclic structure.

    Pathways: Modulation of signaling pathways in the nervous system, potentially affecting neurotransmitter release or receptor activation.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Bicyclic Amine vs. Linear Amines: The 8-azabicyclo[3.2.1]octane core in the target compound introduces conformational rigidity absent in non-bicyclic analogs (e.g., compounds in and ). This may enhance target selectivity but complicate synthesis .
  • Substituent Effects: Isopropylthio vs. Triazole Substitution: The 2H-1,2,3-triazol-2-yl group in the target compound is less sterically hindered than the 1-phenyl-1H-triazole in , possibly favoring faster reaction kinetics in synthesis .

Physicochemical and Electronic Properties

  • Lipophilicity : The isopropylthio group contributes significantly to lipophilicity, as sulfur-containing substituents generally increase logP. This contrasts with fluorine-containing analogs (e.g., ), which exhibit lower logP due to fluorine’s electronegativity .

Biological Activity

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone is a novel azabicyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework fused with a triazole moiety and a phenyl group substituted with an isopropylthio group. The molecular formula is C16H19N5O2C_{16}H_{19}N_{5}O_{2} with a molecular weight of 313.35 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₂
Molecular Weight313.35 g/mol
CAS Number2108363-10-4
DensityN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a common approach to form triazole derivatives. The starting materials include appropriate azides and alkynes that are reacted under controlled conditions to yield the desired product.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of azabicyclic compounds on various cancer cell lines. For instance, a library of triazole-based 2-azabicycloalkane conjugates demonstrated significant cytotoxicity against human cancer cells, suggesting that similar derivatives may also exhibit potent antiproliferative properties due to their structural similarity .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in the inflammatory response by degrading endogenous fatty acids like palmitoylethanolamide (PEA) . This inhibition can enhance anti-inflammatory effects by preserving PEA levels.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the triazole ring or variations in the substituents on the phenyl group can significantly influence potency and selectivity towards target enzymes.

Key Findings from SAR Studies:

  • Triazole Substituents : Variations in the triazole substituent can alter binding affinity and selectivity for target enzymes.
  • Phenyl Group Modifications : Substituents on the phenyl ring, such as isopropylthio groups, can enhance lipophilicity and cellular uptake, improving overall efficacy .

Case Studies

Several studies have explored related compounds within the same structural class:

  • Anticancer Studies : A study demonstrated that triazole derivatives exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating promising therapeutic potential .
  • Inflammation Models : In vivo models assessing inflammation showed that compounds inhibiting NAAA led to reduced inflammation markers, supporting their role as anti-inflammatory agents .
  • Pharmacokinetic Profiles : Investigations into pharmacokinetics revealed favorable absorption and distribution characteristics for similar azabicyclic compounds, suggesting that modifications could yield compounds suitable for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling the bicyclic azabicyclo[3.2.1]octane core with functionalized aromatic ketones. For example, analogous procedures use HOBt/EDCI-mediated amide bond formation under anhydrous DMF with DIPEA as a base, followed by deprotection (e.g., HCl/dioxane) and final purification via reverse-phase HPLC . Key conditions include strict temperature control (e.g., reflux in glacial acetic acid for cyclization) and stoichiometric precision to avoid side products.

Q. Which analytical techniques are most effective for confirming stereochemistry and purity?

  • Methodological Answer :

  • Stereochemistry : X-ray crystallography (e.g., Stoe IPDS II diffractometer) resolves absolute configuration, as demonstrated for structurally similar azabicyclo compounds .
  • Purity : HPLC with UV detection (>95% purity threshold) and LC-MS for molecular ion confirmation (e.g., [M+H]+ via ESI) .
  • Structural Confirmation : 1^1H/13^13C NMR (e.g., δ 8.2 ppm for triazole protons, δ 2.9–3.1 ppm for isopropylthio methyl groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR splitting patterns (e.g., overlapping signals from the bicyclic core and aromatic groups) may arise due to dynamic rotational barriers. Strategies include:

  • Variable-temperature NMR to assess conformational flexibility.
  • Comparative analysis with computational models (DFT-based chemical shift predictions).
  • Complementary techniques like NOESY to confirm spatial proximity of protons .

Q. What in silico strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., JAK/TYK2 kinases, given the triazole’s role in binding ATP pockets) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using AMBER or GROMACS.
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (triazole) and hydrophobic regions (isopropylthio group) to prioritize targets .

Q. How to design experiments assessing metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the bicyclic core or S-oxidation of isopropylthio) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variability in kinase assays) may stem from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

  • Use recombinant enzymes with confirmed activity (e.g., Eurofins KinaseProfiler services).
  • Validate cell-based assays with positive controls (e.g., PF-06700841 for JAK1/TYK2 inhibition) .

Experimental Design Tables

Parameter Example Values Reference
Synthetic Yield65–75% (after HPLC purification)
HPLC Mobile PhaseAcetonitrile/H2_2O (0.1% TFA)
Crystallography Resolution0.84 Å (Monoclinic, C2/c space group)
Microsomal Stability t1/2t_{1/2}42 min (human liver microsomes)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.